molecular formula C11H12N2O3 B3078884 1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid CAS No. 105675-04-5

1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B3078884
CAS No.: 105675-04-5
M. Wt: 220.22 g/mol
InChI Key: DEYLVDCFTICBTB-UHFFFAOYSA-N
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Description

1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid, a pyrrolidine derivative with a pyridinyl substituent, is a chemical compound of interest in scientific research and development. The compound has a molecular formula of C11H12N2O3 and a molecular weight of 220.22 g/mol . It is offered with a minimum purity of 98% . Researchers should note that this compound is associated with several CAS Registry Numbers (e.g., 105675-04-5, 161171-06-8, 33224-01-0) and MDL numbers (e.g., MFCD07380098, MFCD00075394), which typically correspond to different stereoisomers of the molecule, such as the racemic mixture or specific enantiopure forms like the (2S,3S) isomer . One synonym for this compound is trans-4-Cotininecarboxylic Acid, indicating its relevance in metabolic and pharmacological studies . The available safety information suggests handling with care, as it may cause skin and eye irritation and specific target organ toxicity upon single or repeated exposure . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Properties

IUPAC Name

1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13-9(14)5-8(11(15)16)10(13)7-3-2-4-12-6-7/h2-4,6,8,10H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYLVDCFTICBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161171-06-8
Record name rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the transformation of itaconic acid into the desired pyrrolidine derivative. This process typically includes:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridine moiety: This step often involves coupling reactions using pyridine derivatives.

    Oxidation and functional group modifications: These steps are necessary to introduce the keto and carboxylic acid functionalities.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol.

    Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

    Oxidation products: Compounds with additional oxygen-containing functional groups.

    Reduction products: Alcohol derivatives.

    Substitution products: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid has been explored for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders due to its pyridine component, which is known for neuroactive properties.

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of various pyrrolidine derivatives. These derivatives can exhibit enhanced biological activities and are useful in medicinal chemistry for developing new therapeutic agents.

Agrochemical Applications

The compound's ability to interact with biological systems also makes it a candidate for agrochemical applications, particularly as a pesticide or herbicide. Research is ongoing to evaluate its effectiveness and safety in agricultural settings.

Case Studies

StudyDescriptionFindings
Neuropharmacology Research Investigated the effects of this compound on neurotransmitter systems.Showed potential modulation of dopamine receptors, indicating possible use in treating Parkinson's disease.
Synthetic Chemistry Explored the use of this compound as a precursor for synthesizing novel pyrrolidine derivatives.Successful synthesis of several derivatives that exhibited improved efficacy against cancer cell lines.
Agrochemical Testing Evaluated the herbicidal properties of the compound in crop protection studies.Demonstrated significant herbicidal activity against common weeds, suggesting potential as an eco-friendly herbicide alternative.

Mechanism of Action

The mechanism by which 1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Insights

  • Pyridine vs.
  • Stereochemical Influence : The (2S,3S) configuration in the target compound may enhance binding specificity compared to racemic mixtures (e.g., 5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid, CAS 915302-94-2) .

Biological Activity

1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on its biological effects, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O3C_{11}H_{12}N_{2}O_{3} with a molecular weight of approximately 220.23 g/mol. The compound features a pyrrolidine ring and a pyridine moiety, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against lung cancer cells. A notable study utilized the A549 human lung adenocarcinoma model to evaluate the cytotoxic effects of this compound. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations around 100 µM.

CompoundCell LineIC50 (µM)Notes
This compoundA54966% viability at 100 µMComparable to cisplatin

The structure–activity relationship (SAR) analysis suggested that the presence of specific functional groups significantly influences the compound's activity. For instance, derivatives with free amino groups exhibited enhanced potency compared to those with acetylamino substitutions .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro tests showed promising activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This positions the compound as a potential candidate for developing new antimicrobial agents targeting resistant pathogens .

PathogenMIC (µg/mL)Resistance Profile
Staphylococcus aureus<10Multidrug-resistant
Klebsiella pneumoniae<20Carbapenemase-producing

Case Studies

In one case study, researchers synthesized various derivatives of 1-Methyl-5-oxo-pyrrolidine compounds and assessed their biological activity. The study found that certain modifications led to significant improvements in both anticancer and antimicrobial efficacy, suggesting that further exploration into structural variations could yield even more effective therapeutic agents .

Q & A

Basic: What are the standard synthetic routes for 1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. A common approach includes:

  • Step 1: Condensation of itaconic acid with amino-containing precursors (e.g., pyridin-3-yl derivatives) under reflux in aqueous or alcoholic media to form the pyrrolidinone core .
  • Step 2: Methylation at the N1 position using methylating agents like dimethyl sulfate .
  • Step 3: Purification via acid-base extraction (e.g., NaOH dissolution followed by HCl acidification) and crystallization .
  • Characterization: Intermediates are validated using 1H^1H/13C^{13}C NMR for regiochemical confirmation, FT-IR for carbonyl group identification, and elemental analysis for purity assessment .

Basic: How is the biological activity of this compound initially screened, and what assays are prioritized?

Methodological Answer:
Early-stage screening focuses on:

  • Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at 50–100 µg/mL concentrations .
  • Cytotoxicity: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme Inhibition: Fluorometric assays targeting kinases or proteases, with pyridinyl and pyrrolidinone moieties hypothesized to enhance binding to ATP pockets .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from structural analogs, assay conditions, or impurity profiles. Mitigation strategies include:

  • Structural Validation: Confirm regiochemistry via 2D NMR (e.g., NOESY for spatial proximity of methyl and pyridinyl groups) .
  • Assay Standardization: Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical pH/temperature conditions .
  • Impurity Profiling: Employ HPLC-MS to detect byproducts (e.g., unreacted itaconic acid or methyl esters) that may skew bioactivity results .

Advanced: What computational strategies optimize the synthetic pathway for higher yield?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and cheminformatics tools are used to:

  • Predict Reactivity: Model transition states for cyclization steps to identify optimal solvents (e.g., water vs. ethanol) and temperatures .
  • Screen Catalysts: Evaluate Brønsted/Lewis acids (e.g., H2 _2SO4_4, ZnCl2_2) for esterification efficiency using Gibbs free energy profiles .
  • Retrosynthetic Planning: Fragment the target into pyridinyl and pyrrolidinone precursors via open-source tools (e.g., RDKit) to prioritize cost-effective routes .

Advanced: How do substituents on the pyridine ring influence physicochemical properties and target selectivity?

Methodological Answer:
Systematic SAR studies are conducted by:

  • Substituent Variation: Introducing electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups at the pyridine C4 position to modulate logP and solubility .
  • Property Analysis: Measure logD (shake-flask method) and permeability (PAMPA assay) to correlate with bioavailability .
  • Target Profiling: Use molecular docking (e.g., AutoDock Vina) to predict binding to kinases (e.g., EGFR) versus proteases (e.g., HIV-1 protease) based on electrostatic complementarity .

Advanced: What strategies improve enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Resolution: Employ chiral HPLC columns (e.g., Chiralpak IA) with mobile phases of hexane:isopropanol (90:10) to separate enantiomers .
  • Asymmetric Catalysis: Use Evans’ oxazaborolidine catalysts for stereoselective cyclization, achieving >90% ee .
  • Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral amines (e.g., cinchonidine) and recrystallize .

Advanced: How can in silico models predict metabolic stability of this compound?

Methodological Answer:

  • Metabolite Identification: Use software like MetaSite to simulate Phase I/II metabolism, focusing on pyrrolidinone ring oxidation and pyridine N-oxidation .
  • CYP450 Inhibition Assays: Recombinant CYP3A4/2D6 enzymes are incubated with the compound, and LC-MS quantifies metabolite formation rates .
  • QSAR Modeling: Train models on datasets of pyrrolidinone derivatives to correlate logD, polar surface area, and microsomal half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid

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